molecular formula C15H16O3 B3153435 2-(2-Phenylmethoxyphenoxy)ethanol CAS No. 75863-78-4

2-(2-Phenylmethoxyphenoxy)ethanol

Cat. No. B3153435
CAS RN: 75863-78-4
M. Wt: 244.28 g/mol
InChI Key: KOIBPLFCOLEOCX-UHFFFAOYSA-N
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Description

“2-(2-Phenylmethoxyphenoxy)ethanol” is an organic compound . It is also known as phenoxybenzyl alcohol. The molecular formula is C15H16O3 and the molecular weight is 244.28 g/mol.


Molecular Structure Analysis

The molecular structure of “2-(2-Phenylmethoxyphenoxy)ethanol” consists of a phenyl group attached to an ethoxy group, which is further attached to another phenyl group .

Scientific Research Applications

Solvent for Dyes, Inks, and Resins

This compound is primarily used as a solvent in various industries. It is particularly effective for dissolving dyes, inks, and resins, making it a valuable resource in the production of a wide range of products .

Lubricant Preservative

2-(2-Phenylmethoxyphenoxy)ethanol is also used as a lubricant preservative. This means it can help to extend the lifespan of various types of lubricants, contributing to the efficiency and longevity of machinery and equipment .

Reagent in Organic Chemical Synthesis

In the field of organic chemistry, this compound is used as a reagent in the synthesis of other organic compounds. Its unique chemical structure makes it a valuable tool in the creation of a wide range of substances .

Preservative for Cosmetics and Drugs

One of the major applications of 2-(2-Phenylmethoxyphenoxy)ethanol is its use as a preservative in cosmetics and drugs. It helps to prevent the growth of bacteria and fungi, thereby extending the shelf life of these products .

Fixative for Perfumes

This compound is used as a fixative in perfumes. A fixative is a substance that slows down the evaporation of the more volatile components in a perfume, thereby helping the fragrance to last longer .

Attractant in Insecticides

Interestingly, 2-(2-Phenylmethoxyphenoxy)ethanol is also used as an attractant in insecticides. It can help to lure pests into traps or towards a source of insecticide, making the pest control measures more effective .

properties

IUPAC Name

2-(2-phenylmethoxyphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIBPLFCOLEOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylmethoxyphenoxy)ethanol

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2-benzyloxyphenoxy)ethoxy]tetrahydropyran (4.90 g) in tetrahydrofuran (25 ml) and methanol (25 ml) was added 6N hydrochloric acid (15 ml), and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1) to give 2-(2-benzyloxyphenoxy)ethanol (3.07 g, yield 84%).
Name
2-[2-(2-benzyloxyphenoxy)ethoxy]tetrahydropyran
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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